molecular formula C10H23BrOSi B14903469 (3-Bromobutoxy)(tert-butyl)dimethylsilane

(3-Bromobutoxy)(tert-butyl)dimethylsilane

Cat. No.: B14903469
M. Wt: 267.28 g/mol
InChI Key: NQUYWHLBFCCHBT-UHFFFAOYSA-N
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Description

(3-Bromobutoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C10H23BrOSi and a molecular weight of 267.28 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromobutoxy)(tert-butyl)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 3-bromobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromobutoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like acetone.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Major Products Formed

Scientific Research Applications

(3-Bromobutoxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromobutoxy)(tert-butyl)dimethylsilane involves its ability to undergo various chemical transformations. The bromine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The silicon atom, being part of the silane group, can form stable bonds with oxygen, carbon, and other elements, facilitating the formation of diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromobutoxy)(tert-butyl)dimethylsilane: Similar in structure but with a different position of the bromine atom.

    (3-Chlorobutoxy)(tert-butyl)dimethylsilane: Similar but with a chlorine atom instead of bromine.

    (3-Bromopropoxy)(tert-butyl)dimethylsilane: Similar but with a shorter carbon chain.

Uniqueness

(3-Bromobutoxy)(tert-butyl)dimethylsilane is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the presence of the tert-butyl and dimethylsilane groups. This unique combination of functional groups makes it a versatile reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C10H23BrOSi

Molecular Weight

267.28 g/mol

IUPAC Name

3-bromobutoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C10H23BrOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h9H,7-8H2,1-6H3

InChI Key

NQUYWHLBFCCHBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCO[Si](C)(C)C(C)(C)C)Br

Origin of Product

United States

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